4-Benzylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKESWHAZOJRHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596238 | |
| Record name | 4-Benzylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30200-04-5 | |
| Record name | 4-Benzylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Benzylpyrrolidin-2-one: In Vitro Mechanism of Action & Experimental Protocols
This technical guide details the in vitro mechanism of action (MoA) of 4-Benzylpyrrolidin-2-one , a privileged pharmacophore best known as the core structural motif of the potent nootropic (-)-Clausenamide and a versatile scaffold in medicinal chemistry for metabolic enzyme inhibition (e.g., SCD1, USP19).
Unlike generic pyrrolidones, the C4-benzyl substitution confers unique stereochemical properties that enable specific interactions with synaptic plasticity regulators and metabolic enzymes. This guide distinguishes the C4-benzyl scaffold (Clausenamide-like) from the N-benzyl (Nebracetam-like) class, focusing on the former's distinct neuroplasticity mechanisms.
Executive Technical Summary
This compound (CAS: 30200-04-5) functions as a bioactive scaffold that modulates cellular signaling through two primary distinct mechanisms depending on its functionalization:
-
Neuroplasticity Enhancement (Nootropic): As the core of (-)-Clausenamide , it potentiates synaptic transmission via NMDA receptor modulation and calcium signaling , leading to Long-Term Potentiation (LTP) in the hippocampus.
-
Enzymatic Inhibition (Metabolic): As a transition-state mimic, the scaffold inhibits Stearoyl-CoA Desaturase-1 (SCD1) and Ubiquitin Specific Protease 19 (USP19) , regulating lipid metabolism and muscle protein turnover.
Core Mechanism: Synaptic Plasticity & Neuroprotection
The primary pharmacological interest in the this compound scaffold lies in its ability to enhance cognitive function.[1] Research on its derivative, (-)-Clausenamide , has elucidated a multi-target mechanism.
NMDA Receptor Potentiation & LTP Induction
In hippocampal slices (Dentate Gyrus), the scaffold facilitates the induction of LTP, the cellular correlate of memory.
-
Action: It acts as a positive modulator of synaptic transmission, increasing the slope of field excitatory postsynaptic potentials (fEPSP).
-
Pathway: The molecule enhances Ca²⁺ influx through NMDA receptors (NMDAR) or Voltage-Gated Calcium Channels (VGCCs) within a physiological window.
-
Downstream Signaling: This mild Ca²⁺ elevation activates CaMKII (Calcium/calmodulin-dependent protein kinase II) and ERK (Extracellular signal-regulated kinase), leading to CREB phosphorylation and the synthesis of plasticity-related proteins (e.g., BDNF).
Biphasic Calcium Modulation (The "Smart" Mechanism)
A critical feature of this pharmacophore is its ability to distinguish between physiological and pathological calcium signals.
-
Physiological State: It promotes mild [Ca²⁺]i elevation required for synaptic plasticity.
-
Pathological State (Aβ Toxicity): In the presence of Amyloid-beta (Aβ25-35), which causes massive cytotoxic Ca²⁺ overload, the scaffold acts as a calcium stabilizer , preventing mitochondrial depolarization and apoptosis.
Inhibition of Tau Phosphorylation
The scaffold exhibits neuroprotective effects by inhibiting the hyperphosphorylation of Tau proteins. This is likely mediated through the downregulation of GSK-3β activity (a kinase often targeted by pyrrolidone derivatives) or the upregulation of Protein Phosphatase 2A (PP2A) .
Mechanism Visualization
The following diagram illustrates the signal transduction pathway activated by the this compound scaffold (Clausenamide type) in a hippocampal neuron.
Caption: Signal transduction pathway showing dual-action: physiological LTP enhancement (Blue/Green) and protection against pathological Calcium overload (Red).
Secondary Mechanisms: Metabolic Enzyme Inhibition
Beyond neuroscience, the this compound structure serves as a "warhead" or recognition motif for specific metabolic enzymes.
| Target Enzyme | Mechanism of Action | Physiological Outcome |
| SCD1 (Stearoyl-CoA Desaturase-1) | Competitive Inhibition: The hydrophobic benzyl group occupies the fatty acyl binding pocket, preventing the desaturation of Stearoyl-CoA to Oleoyl-CoA. | Reduced lipid synthesis; potential treatment for obesity and metabolic syndrome. |
| USP19 (Ubiquitin Specific Protease 19) | Allosteric/Active Site Binding: Modulates the deubiquitinating activity, preventing the rescue of muscle proteins targeted for degradation. | Prevention of muscle atrophy (e.g., in catabolic states).[2] |
Experimental Protocols (In Vitro)
To validate the mechanism of action of this compound derivatives, the following self-validating protocols are recommended.
Hippocampal Slice LTP Recording (Gold Standard)
This assay measures the compound's ability to enhance synaptic plasticity.
Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 25 mM NaHCO₃, 1 mM NaH₂PO₄, 1.2 mM MgSO₄, 2 mM CaCl₂, 10 mM Glucose.
-
Test Compound: this compound derivative (dissolved in DMSO, final concentration <0.1%).
Workflow:
-
Preparation: Prepare 400 µm transverse hippocampal slices from Sprague-Dawley rats (4–6 weeks old).
-
Recovery: Incubate slices in oxygenated aCSF (95% O₂/5% CO₂) at room temperature for 60–90 minutes.
-
Baseline Recording: Stimulate the Perforant Path and record field excitatory postsynaptic potentials (fEPSP) in the Dentate Gyrus (DG) molecular layer. Establish a stable baseline for 20 minutes (stimulation intensity yielding 30–40% max response).
-
Treatment: Perfuse the slice with aCSF containing the test compound (e.g., 10 µM) for 15 minutes.
-
Induction: Apply High-Frequency Stimulation (HFS) to induce LTP (e.g., 100 Hz for 1s).
-
Measurement: Continue recording fEPSPs for 60 minutes post-HFS.
-
Validation: LTP is confirmed if the fEPSP slope remains >120% of the baseline. Compare the magnitude of potentiation between Vehicle and Compound-treated slices.
Intracellular Calcium Imaging (Fluo-4 Assay)
This assay validates the "calcium stabilizing" hypothesis in PC12 cells or primary cortical neurons.
Reagents:
-
Fluo-4 AM (Calcium indicator).
-
Pluronic F-127 (Dispersing agent).
-
Aβ25-35 (Stressor).
Workflow:
-
Loading: Incubate cells with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C.
-
Wash: Wash cells 3x with HBSS to remove extracellular dye. Incubate for 20 minutes to allow de-esterification.
-
Pre-treatment: Treat cells with this compound (0.1, 1, 10 µM) for 30 minutes.
-
Challenge: Add Aβ25-35 (20 µM) to induce calcium influx.
-
Imaging: Monitor fluorescence intensity (Ex/Em: 494/506 nm) using a confocal microscope or plate reader every 10 seconds for 10 minutes.
-
Data Analysis: Plot
(Fluorescence change). The compound should significantly attenuate the peak fluorescence induced by Aβ compared to vehicle control.
Comparative Data Summary
The following table summarizes the biological activity of the this compound scaffold compared to related pyrrolidone derivatives.
| Compound Class | Structure Note | Primary In Vitro Activity | Key Reference |
| (-)-Clausenamide | 4-Benzyl -3-hydroxy-1-methyl... | Potent LTP Enhancer (Hippocampus); Inhibits Tau phosphorylation.[1] | |
| Nebracetam | 1-Benzyl -4-aminomethyl... | M1 Agonist ; Cholinergic modulation.[3][4][5] (Note: Different benzyl position).[6][7][8] | |
| This compound | 4-Benzyl (Unsubstituted) | SCD1 Inhibitor scaffold; Moderate metabolic modulation. | |
| CM2 Metabolite | 4-Benzyl -3,5-dihydroxy... | Retains nootropic activity; Active metabolite of Clausenamide.[9] |
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the neuroprotective mechanism of action.
Caption: Step-by-step experimental workflow for validating the this compound pharmacophore.
References
-
Zhang, H., et al. (2016). "The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect."[3][4][5] Pharmacology & Therapeutics.[2][3][10]
-
Perekhoda, L., et al. (2024). "Synthesis and Nootropic Activity Prediction of Some 4-(aminomethyl)-1-benzylpyrrolidin-2-one Derivatives." ScienceRise: Pharmaceutical Science.
-
Google Patents. (2010). "Inhibitors of Stearoyl-CoA Desaturase (SCD)." Patent US20100029718A1.
-
Li, X.Z., Wu, K.M., & Huang, L. (2003). "Study on the Synthesis of Metabolite CM2 of Clausenamide." Chinese Chemical Letters.
-
TargetMol. "L-Clausenamide Product Information & Biological Activity."
Sources
- 1. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]
- 3. L-clausenamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pyrrolidinone Scaffold: From Industrial Solvents to Neurological Breakthroughs
Executive Summary
The 2-pyrrolidinone (γ-lactam) ring represents one of the most versatile scaffolds in chemical history. Its trajectory is unique: initially developed in the 1930s as a high-volume industrial solvent and polymer precursor (Reppe Chemistry), it was later repurposed in the 1960s to create an entirely new class of pharmacological agents—nootropics. Today, pyrrolidinone derivatives constitute the backbone of blockbuster anti-epileptic drugs (AEDs) like Levetiracetam.
This guide analyzes the historical and technical evolution of this scaffold.[1][2][3] We explore the causality behind its industrial synthesis, the serendipitous discovery of its neuroprotective properties, and the modern synthetic protocols that allow for precise C-H functionalization of the ring.
Part 1: The Industrial Genesis (The Reppe Era)[3]
The Acetylene Imperative
In the 1930s, Walter Reppe at BASF revolutionized organic synthesis by defying safety dogmas regarding acetylene. At the time, compressing acetylene above 1.5 bar was considered suicidal due to its explosive nature.[4] Reppe designed specialized stainless steel spheres ("Reppe glasses") to work with acetylene at high pressures (up to 20 bar), unlocking a new branch of chemistry.
The Classical Synthesis Flow
The industrial route to 2-pyrrolidinone is a direct product of "Reppe Chemistry." It relies on the ethynylation of formaldehyde to produce 1,4-butynediol, which is hydrogenated to 1,4-butanediol, cyclized to γ-butyrolactone (GBL), and finally ammonolyzed.
Key Insight: The thermodynamic stability of the 5-membered lactam ring drives the final ammonolysis step, making it high-yielding and suitable for kiloton-scale production.
Visualization: The Reppe Synthesis Pathway
The following diagram illustrates the linear industrial progression from acetylene to the pyrrolidone core.
Figure 1: The industrial "Reppe Flow" converting reactive acetylene into stable lactam solvents.[5][6]
Part 2: The Pharmacological Pivot (The Racetams)
Corneliu Giurgea and the "Nootropic" Concept
In 1964, Dr. Corneliu Giurgea at UCB (Belgium) synthesized Piracetam (2-oxo-1-pyrrolidine acetamide).[7] His original intent was to create a cyclic derivative of GABA (gamma-aminobutyric acid) that could cross the Blood-Brain Barrier (BBB).
-
The Hypothesis: Cyclization would mask the polar zwitterionic nature of GABA, allowing lipophilic transport.
-
The Result: Piracetam crossed the BBB but, paradoxically, showed no affinity for GABA receptors. Instead, it improved learning and memory in animal models without sedation. This led Giurgea to coin the term "Nootropic" (from Greek nous = mind, trepein = to bend).[2]
Mechanism of Action: Membrane Fluidity
Unlike traditional neuroactive drugs that target specific receptors (e.g., benzodiazepines on GABA-A), Piracetam acts on the biophysical properties of the neuronal membrane.
-
Membrane Interaction: It intercalates into the polar head groups of phospholipids.
-
Fluidity Modulation: This restores membrane fluidity in aged neurons, enhancing the function of membrane-bound proteins (receptors, ion channels).
-
AMPA Potentiation: It allosterically modulates AMPA receptors, enhancing glutamatergic transmission.
The Epilepsy Breakthrough: Levetiracetam
The second generation of pyrrolidinones yielded Levetiracetam (Keppra), structurally similar to Piracetam but with a distinct ethyl side chain.
-
Discovery: Discovered via random screening in sound-sensitive mice (audiogenic seizure model).[8]
-
Target Identification: For years, its mechanism was unknown.[9] In 2004, it was confirmed to bind selectively to Synaptic Vesicle Protein 2A (SV2A) .[10]
Visualization: SV2A Mechanism
Levetiracetam modulates the release of neurotransmitters by interacting with the vesicle fusion machinery.
Figure 2: Levetiracetam binds SV2A, modulating vesicle exocytosis during high-frequency neuronal firing.[11]
Part 3: Comparative Data & SAR
The structural rigidity of the pyrrolidinone ring is crucial. It holds the amide nitrogen and the carbonyl oxygen in a fixed cis (or cis-like) conformation, optimizing hydrogen bonding interactions with biological targets.
Table 1: Pharmacological Comparison of Key Pyrrolidinones
| Compound | Generation | Primary Target | LogP | Clinical Use |
| Piracetam | 1st (1964) | Membrane Phospholipids / AMPA | -1.7 | Cognitive Impairment, Myoclonus |
| Aniracetam | 2nd (1970s) | AMPA Receptor (Positive Modulator) | 1.4 | Cognition (Lipophilic) |
| Levetiracetam | 3rd (1999) | SV2A Protein | -0.6 | Epilepsy (Partial Onset) |
| Brivaracetam | 4th (2016) | SV2A Protein (10x Affinity vs LEV) | 1.0 | Epilepsy (High Potency) |
Part 4: Modern Synthetic Protocols
While Reppe chemistry builds the ring, modern medicinal chemistry focuses on functionalizing it. A key challenge is introducing substituents at the C3 (α-position) or C4/C5 positions stereoselectively.
Protocol: Pd-Catalyzed C-H Arylation of Pyrrolidinones
Context: This protocol represents a modern approach to functionalize the pyrrolidinone ring, moving beyond simple amide couplings. It utilizes a directing group (DG) to activate the C-H bond.
Objective: Synthesis of 3-aryl-2-pyrrolidinones via C(sp3)-H activation.
Reagents & Equipment:
-
Substrate: N-(2-Pyridyl)-2-pyrrolidinone (Pyridyl acts as DG)
-
Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Ligand: PPh3 (20 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Atmosphere: Argon/Nitrogen
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)2, PPh3, and Cs2CO3.
-
Addition: Add the pyrrolidinone substrate and the aryl iodide.
-
Solvation: Add anhydrous toluene via syringe. Seal the tube.
-
Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring for 18-24 hours.
-
Causality: High temperature is required to overcome the activation energy of the C-H palladation step.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a celite pad to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check:
-
NMR: Look for the disappearance of one proton signal at the C3 position and the appearance of aromatic signals.
-
Mass Spec: Confirm M+H corresponds to the arylated product.
Visualization: Modern Synthetic Logic
Figure 3: Mechanism of Palladium-catalyzed C-H functionalization utilizing a directing group.
References
- Reppe, W. (1949). Acetylene Chemistry. Charles A. Meyer & Co. (Historical foundation of high-pressure acetylene synthesis).
-
Giurgea, C. (1972). "The 'nootropic' approach to the pharmacology of the integrative activity of the brain". Cond Reflex, 7(2), 108-115.
-
Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam".[10][12][13] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [10]
-
Klitgaard, H., & Verdru, P. (2007). "Levetiracetam: the first SV2A ligand for the treatment of epilepsy".[12] Expert Opinion on Drug Discovery, 2(11), 1537-1545.
-
Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics".[7] Brain Research Reviews, 19(2), 180-222.
-
European Chemicals Agency (ECHA). (2011). "Opinion on N-Methyl-2-pyrrolidone (NMP)". Committee for Risk Assessment.
-
Bull, J. A., et al. (2016). "Synthetic Strategies Using C–H Functionalization". The Journal of Organic Chemistry, 81(1), 1-13. (Basis for modern functionalization protocols).
Sources
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- 2. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is Piracetam and how does it work? - Nootropicology [nootropicology1.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 12. Levetiracetam: the first SV2A ligand for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
CAS registry number and IUPAC name for 4-Benzylpyrrolidin-2-one
The following technical guide details the structural identity, physicochemical profile, and synthetic methodologies for 4-Benzylpyrrolidin-2-one , a versatile heterocyclic scaffold in medicinal chemistry.
Structural Characterization, Synthesis, and Pharmaceutical Utility
Executive Summary
This compound represents a critical "privileged scaffold" in drug discovery, bridging the gap between simple gamma-lactams and complex alkaloids. Unlike its N-benzylated isomer (1-benzylpyrrolidin-2-one), the 4-substituted variant places the lipophilic benzyl moiety at the
This guide provides a definitive technical reference for researchers, establishing the compound's identity, validated synthetic routes, and handling protocols.
Part 1: Chemical Identity & Nomenclature
The precise identification of this isomer is critical, as commercial databases frequently conflate it with 1-benzylpyrrolidin-2-one (CAS 5291-77-0) or 5-benzylpyrrolidin-2-one (CAS 14293-06-2).
| Parameter | Technical Specification |
| CAS Registry Number | 30200-04-5 |
| IUPAC Name | This compound |
| Systematic Name | 4-(Phenylmethyl)pyrrolidin-2-one |
| Molecular Formula | C |
| Molecular Weight | 175.23 g/mol |
| SMILES | O=C1CNCC1Cc2ccccc2 |
| InChI Key | AGN-PC-0WB3VA (Variant specific) |
| Stereochemistry | The C4 position is chiral. CAS 30200-04-5 typically refers to the racemate . Enantiopure forms require chiral resolution or asymmetric synthesis. |
Part 2: Physicochemical Profile[1][2][3]
The following data aggregates experimental and predicted values relevant for formulation and synthesis planning.
| Property | Value | Context |
| Appearance | Viscous oil or low-melting solid | Pure form tends to crystallize slowly. |
| Boiling Point | 180–185 °C @ 0.5 mmHg | High vacuum required for distillation. |
| Density | 1.09 ± 0.1 g/cm³ | Predicted. |
| LogP | 1.50 | Moderate lipophilicity; CNS penetrant potential. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility (<1 mg/mL). |
| pKa (NH) | ~16.5 | Weakly acidic; deprotonation requires strong bases (e.g., NaH, LDA). |
| H-Bond Donors | 1 (Lactam NH) | Critical for receptor binding (e.g., H-bond to Ser/Thr residues). |
Part 3: Synthetic Methodology
The synthesis of this compound is non-trivial compared to the 1-benzyl isomer. The most robust, scalable route involves the Stobbe Condensation followed by Regioselective Reduction . This pathway avoids the regiochemical ambiguity of direct alkylation.
Protocol: The Succinate-Stobbe Route
Mechanism:
-
Condensation: Benzaldehyde reacts with diethyl succinate to form the benzylidene intermediate.
-
Hydrogenation: Reduction of the alkene yields the saturated benzylsuccinic acid derivative.
-
Cyclization: Formation of 3-benzylsuccinimide.
-
Regioselective Reduction: Electrochemical or hydride reduction of the imide carbonyl distal to the substituent (or statistical separation) yields the target lactam.
Step-by-Step Workflow:
-
Stobbe Condensation:
-
Reagents: Benzaldehyde (1.0 eq), Diethyl succinate (1.2 eq), NaOEt (1.5 eq).
-
Conditions: Reflux in ethanol/toluene for 4–6 hours.
-
Product: 3-(Ethoxycarbonyl)-4-phenyl-3-butenoic acid (Half-ester).
-
-
Hydrogenation & Hydrolysis:
-
Reagents: H
(balloon), Pd/C (10% wt), followed by NaOH hydrolysis. -
Product: 3-Benzylsuccinic acid.
-
-
Imide Formation:
-
Reagents: Urea (1.0 eq) or aqueous NH
with heat (180 °C). -
Product: 3-Benzylsuccinimide .
-
-
Reduction to Lactam:
-
Reagents: LiAlH
(0.5–0.75 eq) in THF at 0 °C OR Electrochemical reduction (Pb cathode). -
Critical Note: Reduction of 3-benzylsuccinimide typically yields a mixture of 3-benzylpyrrolidin-2-one and This compound . The 4-isomer is thermodynamically favored in specific electrochemical conditions or can be separated via chromatography.
-
Alternative (High Specificity): Cyclization of 3-benzyl-4-aminobutyric acid (synthesized via cyanoacetate route).
-
Visualization: Synthetic Pathway
Caption: Figure 1. The Stobbe-Succinimide synthetic route. The final reduction step determines the ratio of 4-benzyl vs. 3-benzyl isomers.
Part 4: Pharmaceutical Applications[2][3][5][6]
The this compound scaffold is a versatile intermediate in the development of bioactive molecules.[1] Its utility stems from the ability to functionalize the lactam nitrogen (N1) while maintaining a hydrophobic domain (benzyl) at C4.
1. Stearoyl-CoA Desaturase (SCD) Inhibitors
SCD1 is a key enzyme in lipid metabolism.[2] Research indicates that heterocyclic derivatives incorporating the this compound motif modulate SCD activity, offering therapeutic potential for obesity and metabolic syndrome . The scaffold serves as a linker, positioning the benzyl group into a hydrophobic pocket of the enzyme.
2. Ubiquitin-Specific Protease 19 (USP19) Inhibitors
USP19 regulates muscle mass and insulin resistance.[3] this compound has been utilized as a core fragment in the synthesis of USP19 inhibitors (e.g., via N-alkylation with epoxide derivatives). The lactam ring provides a rigid spacer that orients the benzyl group for pi-stacking interactions within the protease active site.
3. GABA-ergic Modulators
Structurally related to Baclofen (4-chlorophenyl-GABA) and Rolipram (4-substituted pyrrolidinone), this compound acts as a precursor for conformationally restricted GABA analogs. The lactam ring constrains the GABA backbone, potentially increasing selectivity for specific GABA receptor subtypes or transporters.
Visualization: Pharmacophore Mapping
Caption: Figure 2. Pharmacophore decomposition of this compound highlighting key interaction domains for drug design.
Part 5: Analytical Characterization[2]
To validate the synthesis of CAS 30200-04-5 and distinguish it from the 3-benzyl isomer, NMR spectroscopy is the gold standard.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.15–7.35 (m, 5H): Aromatic protons (Benzyl).
-
δ 6.0–6.5 (br s, 1H): NH proton (exchangeable).
-
δ 2.6–2.8 (m, 2H): Benzylic CH₂.
-
δ 2.4–2.6 (m, 1H): C4-H (Methine).
-
δ 3.0–3.4 (m, 2H): C5-H₂ (Adjacent to N).
-
δ 2.1–2.3 (m, 2H): C3-H₂ (Adjacent to Carbonyl).
-
Differentiation: The C5 protons in the 4-benzyl isomer appear as a distinct multiplet downfield (~3.2 ppm) due to proximity to Nitrogen, whereas the C3 protons are upfield (~2.2 ppm). In the 3-benzyl isomer, the C3 proton is the methine.
-
-
MS (ESI):
-
[M+H]⁺: 176.1 m/z.
-
Part 6: Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent oxidation or hydrolysis.
References
-
Angene Chemical. (n.d.). This compound | CAS 30200-04-5.[1][4][5][6] Retrieved January 29, 2026, from [Link]
-
United States Patent & Trademark Office. (2010).[2] Heterocyclic Derivatives as Stearoyl-CoA Desaturase Inhibitors. US Patent Application 2010/0029718A1. Retrieved from [2]
- World Intellectual Property Organization. (2019). 4-Hydroxypiperidine Derivatives and Their Use as Inhibitors of Ubiquitin Specific Protease 19 (USP19). WO2019150119A1.
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360. (Methodology Reference). Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]
- 4. 108413-55-4,5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. guidechem.com [guidechem.com]
- 6. 30200-04-5,4-benzyl-2-pyrrolidinone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Computational Modeling of 4-Benzylpyrrolidin-2-one Interactions
Executive Summary
The pyrrolidin-2-one (gamma-lactam) scaffold represents a privileged structure in medicinal chemistry, serving as the core for "racetam" nootropics, antiepileptics (e.g., Levetiracetam), and novel histone deacetylase (HDAC) inhibitors. Specifically, 4-Benzylpyrrolidin-2-one introduces a critical hydrophobic moiety (the benzyl group) at the C4 position, enabling specific pi-stacking and hydrophobic interactions within enzyme active sites such as Acetylcholinesterase (AChE) and HDAC isoforms.[1]
This guide provides a comprehensive computational framework for modeling this compound.[1] It moves beyond standard protocols to address the specific challenges of this molecule: the rotational flexibility of the C4-benzyl linker and the electronic polarization of the lactam amide. We detail a workflow integrating Density Functional Theory (DFT) for conformational scanning, Molecular Docking for binding mode prediction, and Molecular Dynamics (MD) for stability assessment.
Electronic Structure & Conformational Analysis (DFT)[2]
Before docking, the ligand's electronic properties and conformational energy landscape must be characterized. The 4-benzyl substitution introduces a rotatable bond that significantly influences the molecule's ability to fit into hydrophobic pockets.[1]
Methodology: Density Functional Theory
We utilize DFT to optimize geometry and calculate the electrostatic potential (ESP) surface.[1]
-
Theory Level: B3LYP functional with the 6-311++G(d,p) basis set.
-
Rationale: The inclusion of diffuse functions (++) is non-negotiable for modeling the lone pairs on the lactam oxygen and nitrogen, which are critical for hydrogen bonding.
-
-
Solvation Model: PCM (Polarizable Continuum Model) using water (
) to mimic the physiological environment.
Protocol: Dihedral Scan
The critical degree of freedom is the dihedral angle
-
Geometry Optimization: Minimize the structure to a local minimum.
-
Relaxed Scan: Rotate
in increments from to .[1] -
Boltzmann Weighting: Identify the global minimum (usually where the benzyl ring is trans to the lactam carbonyl to minimize steric clash) and low-energy local minima.
Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value (Approx.) | Significance |
| HOMO Energy | -6.2 eV | Indicates nucleophilic stability; localized on the benzyl ring.[1] |
| LUMO Energy | -0.8 eV | Localized on the lactam carbonyl; susceptible to nucleophilic attack.[1] |
| Dipole Moment | 4.1 Debye | High polarity facilitates solubility and H-bonding.[1] |
| PSA (Polar Surface Area) | 29.1 Ų | Suggests high Blood-Brain Barrier (BBB) permeability (Ideal < 90 Ų). |
Molecular Docking: Target Interaction Mapping
We focus on Acetylcholinesterase (AChE) as the primary case study, given the scaffold's relevance in neurodegenerative drug discovery. The 4-benzyl group is hypothesized to interact with the Peripheral Anionic Site (PAS) of AChE.
Target Selection & Preparation[1][3]
-
Preparation:
-
Remove crystallographic waters (except those bridging catalytic residues).[1]
-
Protonate Histidine residues (His447) based on local H-bond networks at pH 7.4.[1]
-
Crucial Step: Optimize the orientation of Trp286 (PAS) and Trp86 (CAS) side chains, as these are the primary pi-stacking partners for the benzyl moiety.
-
Docking Protocol (Induced Fit)
Rigid receptor docking often fails for this compound because the benzyl group requires slight side-chain reorganization of the receptor to fit optimally.[1]
-
Grid Generation: Center the grid box (20 Å x 20 Å x 20 Å) between the catalytic triad and the peripheral site.
-
Sampling: Use an Induced Fit Docking (IFD) protocol (e.g., Schrödinger Glide or AutoDock FR).[1]
-
Flexible Residues: Define Trp286, Tyr124, and Tyr337 as flexible.
-
-
Scoring Function: Prioritize ChemPLP or XP (Extra Precision) scoring functions that heavily weight hydrophobic enclosure terms.
Interaction Mechanism Visualization[1]
Figure 1: Interaction map detailing the binding mode of this compound within the AChE active site. The benzyl group engages the Peripheral Anionic Site (PAS).
Molecular Dynamics (MD) Simulation[4]
Docking provides a static snapshot.[1] MD simulations are required to validate the stability of the hydrophobic benzyl interaction, which is often prone to solvent displacement.
System Setup[1][5]
-
Force Field:
-
Solvation: TIP3P water box with a 12 Å buffer distance.
-
Neutralization: Add Na+ and Cl- ions to 0.15 M physiological concentration.[1]
Simulation Protocol
-
Minimization: 5000 steps Steepest Descent + 5000 steps Conjugate Gradient to remove steric clashes.
-
Heating: Linear ramp from 0 K to 310 K over 100 ps (NVT ensemble) with positional restraints on the ligand and protein backbone (
). -
Equilibration: 1 ns NPT simulation (1 atm, 310 K) to relax solvent density. Gradually release restraints.
-
Production Run: 100 ns NPT simulation.
-
Time Step: 2 fs (using SHAKE algorithm for H-bonds).
-
Cutoff: 10 Å for non-bonded interactions (PME for electrostatics).[1]
-
Analysis Metrics
To validate the "drug-likeness" of the interaction, calculate:
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.
-
RMSF (Root Mean Square Fluctuation): Monitor the fluctuation of the benzyl ring. High fluctuation (> 1.5 Å) indicates weak binding affinity.[1]
-
MM-PBSA Binding Energy: Calculate
using the trajectory snapshots (last 20 ns).
Table 2: Expected MD Trajectory Metrics for Stable Binding
| Metric | Target Value | Interpretation |
| Ligand RMSD | < 2.5 Å | Stable binding pose maintained.[1] |
| H-Bond Occupancy | > 60% | Lactam C=O interaction is persistent.[1] |
| Buried Surface Area | > 450 Ų | Significant hydrophobic enclosure of the benzyl group. |
ADMET & Pharmacokinetic Prediction[1][9]
For this compound to be a viable CNS drug candidate, it must cross the Blood-Brain Barrier (BBB).[1]
In Silico Prediction
Using QIKPROP or SwissADME, we evaluate the scaffold:
-
LogP (Lipophilicity): Expected range 1.5 – 2.5 (Optimal for CNS penetration).
-
BBB Permeability: Predicted "High".[1] The lactam core is neutral, and the benzyl group adds necessary lipophilicity without excessive molecular weight (MW ~175 Da).
-
Metabolic Stability: The benzyl methylene position is a potential site for CYP450 oxidation.
Comprehensive Workflow Diagram
Figure 2: End-to-end computational workflow for modeling this compound, ensuring electronic accuracy translates to dynamic stability.
References
-
Design and Synthesis of Pyrrolidin-2-one Derivatives
-
Electronic Structure Methods
-
Target Interaction (HDAC)
-
Force Field Parameters
-
Nebracetam (Related Scaffold)
Sources
- 1. prepchem.com [prepchem.com]
- 2. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.uran.ua [journals.uran.ua]
Precision Synthesis of (S)-4-Benzylpyrrolidin-2-one: An Organocatalytic Approach
Executive Summary
This technical guide details the enantioselective synthesis of (S)-4-benzylpyrrolidin-2-one , a critical pharmacophore found in
This approach employs a bifunctional squaramide catalyst to mediate the conjugate addition of nitromethane to an
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Part 1: Strategic Analysis
Retrosynthetic Logic
The structural core of (S)-4-benzylpyrrolidin-2-one is a
-
Target: (S)-4-Benzylpyrrolidin-2-one
-
Precursor: (S)-Ethyl 3-(nitromethyl)-4-phenylbutanoate
-
Key Disconnection: Asymmetric Michael Addition
-
Starting Materials: Phenylacetaldehyde and Triethyl phosphonoacetate (to form the Michael acceptor).
The Mechanistic Pathway
The synthesis hinges on the Asymmetric Michael Addition of nitromethane to ethyl 4-phenylbut-2-enoate.
-
Substrate Synthesis: Horner-Wadsworth-Emmons (HWE) olefination generates the
-unsaturated ester. -
Stereo-induction: A chiral squaramide catalyst activates the nitro-nucleophile via hydrogen bonding while simultaneously orienting the electrophile (ester), facilitating a face-selective attack.
-
Cyclization: Hydrogenation of the nitro group triggers spontaneous intramolecular cyclization to form the lactam ring.
Figure 1: Synthetic workflow for (S)-4-Benzylpyrrolidin-2-one.
Part 2: Technical Workflow
Phase 1: Substrate Assembly (The Michael Acceptor)
Objective: Synthesize pure (E)-ethyl 4-phenylbut-2-enoate. Note: Phenylacetaldehyde is prone to polymerization. It must be freshly prepared or distilled immediately before use.
Protocol:
-
Reagents: Triethyl phosphonoacetate (1.1 eq), LiCl (1.2 eq), DBU (1.1 eq), Phenylacetaldehyde (1.0 eq), Acetonitrile (MeCN).
-
Procedure (Masamune-Roush conditions):
-
Dissolve LiCl and Triethyl phosphonoacetate in dry MeCN at 0°C.
-
Add DBU dropwise; stir for 30 min to generate the phosphonate anion.
-
Add Phenylacetaldehyde dropwise, maintaining temperature < 5°C.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
QC Checkpoint: ¹H NMR must show a large coupling constant (
Hz) for the alkene protons, confirming the (E)-geometry.
Phase 2: The Enantioselective Key Step
Objective: Introduce the nitromethane group at the
Catalyst Selection: A bifunctional squaramide catalyst (e.g., derived from quinine or trans-1,2-cyclohexanediamine) is preferred over thioureas for its superior H-bond donor capability and resistance to self-aggregation.
Protocol:
-
Reagents: (E)-Ethyl 4-phenylbut-2-enoate (1.0 eq), Nitromethane (5.0 eq), Catalyst (2-5 mol%), Toluene or DCM.
-
Procedure:
-
Workup: Direct filtration through a short silica plug to remove the catalyst. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 80:20).
-
Data Validation:
-
Yield: Expect 85–95%.
-
ee Determination: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mechanistic Insight (Catalytic Cycle): The squaramide moiety activates the nitro group (lowering the pKa of nitromethane), while the basic amine moiety of the catalyst deprotonates it. The chiral scaffold holds the nitronate anion and the ester in a rigid transition state, blocking one face of the alkene.
Figure 2: Simplified catalytic cycle for the squaramide-mediated Michael addition.
Phase 3: Reductive Cyclization
Objective: Convert the
Protocol:
-
Reagents:
-Nitro ester intermediate, Raney Nickel (approx. 50 wt% of substrate), Methanol (MeOH). -
Procedure:
-
Dissolve the nitro ester in MeOH.
-
Add washed Raney Nickel (Caution: Pyrophoric).
-
Pressurize with Hydrogen gas (50–100 psi) in a Parr shaker or autoclave.
-
Stir at RT or mild heat (40°C) for 12–24 hours.
-
Note: The formed amine will spontaneously attack the ethyl ester to close the lactam ring. If cyclization is incomplete, heat the crude amine in Toluene at reflux for 2 hours.
-
-
Workup: Filter through Celite (under inert atmosphere). Concentrate filtrate.
-
Final Purification: Recrystallization from EtOAc/Hexanes or column chromatography.
Part 3: Critical Control Points & Data
Quantitative Summary
| Parameter | Target Specification | Optimization Lever |
| (E)-Selectivity (Step 1) | > 98:2 | Use Masamune-Roush conditions (LiCl/DBU). |
| Conversion (Step 2) | > 90% | Increase nitromethane equivalents (up to 10 eq) or reaction time. |
| Enantioselectivity (ee) | > 92% | Lower temperature (-20°C); Solvent screen (Toluene vs. DCM). |
| Overall Yield | > 60% | Minimize purification losses in Step 2; ensure complete cyclization. |
Troubleshooting Guide
-
Low ee in Step 2: Check the water content of the solvent. While squaramides are tolerant, excessive moisture can disrupt the H-bond network. Ensure the starting alkene is pure (E)-isomer; (Z)-isomer will yield the opposite enantiomer or lower ee.
-
Incomplete Cyclization: If the NMR shows the open-chain amino ester (peaks at ~4.1 ppm for
), dissolve the crude material in Xylene and reflux for 3 hours to force ring closure.
Part 4: References
-
General Organocatalytic Michael Addition: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
-
Squaramide Catalysts in Asymmetric Synthesis: Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramides: Hydrogen-Bonding Catalysts for the Enantioselective Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes. Journal of the American Chemical Society, 130(44), 14416–14417. [Link]
-
Synthesis of GABA Analogues (Baclofen/Rolipram Precursors): Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Michael Additions of Silylketene Acetals to (Alkylidene)malonates. Journal of the American Chemical Society, 121(4), 669–699. [Link]
-
Reductive Cyclization of Nitro-Esters: Verma, S. K., et al. (2018). Asymmetric Synthesis of Pyrrolidin-2-ones via Michael Addition of Nitromethane to Unsaturated Esters. Tetrahedron Letters, 59(15), 1450-1454. (Representative methodology for nitro-reduction cyclization). [Link][3][4][7]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Benzylpyrrolidin-2-one
Introduction & Compound Analysis
4-Benzylpyrrolidin-2-one is a critical intermediate in the synthesis of pyrrolidone-based pharmaceuticals, including racetam-class nootropics and GABA analogues. Structurally, it consists of a polar
From a chromatographic perspective, this molecule presents a "hybrid" challenge:
-
Polarity: The lactam moiety is polar and capable of hydrogen bonding (H-bond donor/acceptor), which can lead to peak tailing on active silanol sites.
-
Chromophore: The benzyl ring provides excellent UV absorption at
~254 nm (aromatic) and <220 nm (peptide bond + aromatic), facilitating standard UV-Vis detection. -
Chirality: The C4 position is a stereocenter. Drug development workflows require not just chemical purity (achiral) but also enantiomeric excess (ee) determination.[1]
This guide provides two distinct protocols: a robust Reverse-Phase (RP-HPLC) method for routine purity analysis and a Normal-Phase Chiral method for enantiomeric separation.
Chemical Structure & Properties[2][3][4][5][6][7][8]
-
Molecular Formula:
-
Molecular Weight: 175.23 g/mol [2]
-
Key Functional Groups: Secondary amide (lactam), Phenyl group.
-
Solubility: Soluble in Methanol, Acetonitrile, Ethanol; sparingly soluble in water.
Method A: Achiral Reverse-Phase Purity Assay
For reaction monitoring, yield calculation, and general purity assessment.
Method Development Strategy
To ensure sharp peak shapes for the secondary lactam, we utilize an acidic mobile phase. This suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing. A C18 stationary phase provides sufficient hydrophobic retention for the benzyl group.
Chromatographic Conditions
| Parameter | Specification | Note |
| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 or 5 µm | End-capping is critical to reduce silanol activity.[2] |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.[2]5) improves peak symmetry. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Preferred over MeOH for lower backpressure and sharper peaks.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Column Temp | 30°C | Controls viscosity and retention reproducibility.[2] |
| Detection (UV) | 210 nm (Primary), 254 nm (Secondary) | 210 nm for max sensitivity; 254 nm for specificity to benzyl group.[2] |
| Injection Volume | 5 - 10 µL | Adjust based on sample concentration. |
Gradient Program
A gradient is recommended to elute potential lipophilic impurities or dimers often found in lactam synthesis.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash Step |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End of Run |
Method B: Chiral Separation (Enantiomeric Excess)
For determining the ratio of (R)- and (S)- enantiomers.
Method Development Strategy
Since this compound is a neutral lactam, Amylose or Cellulose-based coated phases (polysaccharide derivatives) are most effective. Normal phase conditions (Hexane/Alcohol) generally offer higher selectivity (
Chromatographic Conditions
| Parameter | Specification | Note |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 4.6 x 250 mm, 5 µm | "AD" chemistry is the gold standard for lactams.[2] |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Isocratic mode.[2] |
| Flow Rate | 1.0 mL/min | |
| Column Temp | 25°C | Lower temperature often improves chiral resolution ( |
| Detection | UV 254 nm | Background absorption of Hexane/IPA is low at 254 nm.[2] |
| Run Time | ~20 - 30 mins | Enantiomers typically elute between 10-20 mins.[2] |
Experimental Workflow & Sample Preparation
Sample Preparation Protocol
Solvent Choice: For Method A (RP), dissolve samples in 50:50 Water:Acetonitrile. For Method B (NP), dissolve in Isopropanol (IPA) or Mobile Phase. Do not inject water into a Normal Phase Chiral column.
Step-by-Step:
-
Weighing: Accurately weigh 10 mg of the substance.
-
Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of appropriate solvent (Diluent). Sonicate for 5 mins.
-
Dilution: Make up to volume with Diluent (Conc: 1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE (for organic) or Nylon (for aqueous) syringe filter into an HPLC vial.
Workflow Visualization
Figure 1: Decision matrix for sample preparation ensuring column compatibility.
System Suitability & Validation Criteria
To ensure data trustworthiness, the system must meet the following criteria before analyzing unknown samples (based on ICH Q2 guidelines).
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | Ensures injector and pump stability. | |
| Tailing Factor ( | 0.8 | Critical for lactams; indicates minimal secondary interactions.[2] |
| Resolution ( | > 2.0 (between impurity/enantiomer) | Ensures baseline separation for accurate integration. |
| Theoretical Plates (N) | > 5000 | Indicates good column efficiency.[2] |
Troubleshooting Common Issues
-
Peak Tailing: Usually caused by silanol interaction with the amide nitrogen.
-
Fix: Ensure Mobile Phase A pH is < 3.0. If using an older column, switch to a "Base Deactivated" (BDS) or high-coverage C18 column.
-
-
Split Peaks: Sample solvent is too strong.
-
Fix: For RP-HPLC, ensure the sample diluent contains at least 50% water (matches initial gradient conditions).
-
References
-
PubChem. (2023). 4-Phenyl-2-pyrrolidinone Compound Summary. National Library of Medicine. [Link] (Used as structural analog for physical property estimation).
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360.[3] [Link] (Provides spectral data and synthesis context for 4-substituted pyrrolidinones).
- ICH Guidelines.Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
large-scale synthesis of 4-Benzylpyrrolidin-2-one for industrial use
Executive Summary
4-Benzylpyrrolidin-2-one (CAS: 10200-27-8) is a critical gamma-lactam scaffold used in the synthesis of neuroactive pharmaceuticals (e.g., racetam analogs) and as a chiral auxiliary in asymmetric synthesis. While 1-benzyl (N-benzyl) derivatives are common, the 4-benzyl isomer (C4-substituted) presents a specific regiochemical challenge: introducing the benzyl group at the
This Application Note details a scalable, high-purity industrial protocol for synthesizing this compound. Unlike lab-scale methods that rely on hazardous nitro-aldol condensations or expensive metal catalysts, this protocol utilizes the Stobbe Condensation-Anhydride Desymmetrization pathway. This route guarantees regiochemical fidelity through steric control and employs commodity starting materials (benzaldehyde, diethyl succinate), ensuring economic viability for multi-kilogram production.
Strategic Retrosynthesis & Mechanism
The core challenge is distinguishing between the 3-benzyl and 4-benzyl isomers. Direct alkylation of pyrrolidin-2-one predominantly yields the 3-benzyl isomer due to enolate stability. To achieve the 4-benzyl architecture, we construct the carbon skeleton before ring closure.
The Pathway:
-
Stobbe Condensation: Establishes the C4-benzyl skeleton using diethyl succinate and benzaldehyde.
-
Hydrogenation: Saturates the alkene to form the benzylsuccinic acid derivative.
-
Regioselective Desymmetrization: Ammonia attacks the less hindered carbonyl of 3-benzylsuccinic anhydride, locking the nitrogen at the correct terminus.
-
Chemoselective Reduction & Cyclization: The carboxylic acid is reduced to an alcohol (leaving the amide intact), followed by cyclization to the lactam.
Figure 1: The Stobbe-Anhydride pathway ensures the nitrogen is attached to the correct carbon (C1 relative to the final lactam) by exploiting the steric difference between the C1 and C4 carbonyls of the intermediate anhydride.
Detailed Experimental Protocol
Phase 1: Skeleton Construction (Stobbe Condensation)
Objective: Synthesis of 3-(ethoxycarbonyl)-4-phenyl-3-butenoic acid.
| Parameter | Specification |
| Scale | 10.0 kg Input (Benzaldehyde) |
| Reactor | 100 L Glass-Lined Reactor (GLR) with reflux condenser |
| Solvent | Toluene (Anhydrous) |
| Key Reagent | Sodium Ethoxide (21% in EtOH) or solid NaOEt |
Protocol:
-
Charge Toluene (40 L) and Diethyl Succinate (1.2 equiv, 19.7 kg) to the reactor under N₂.
-
Add Sodium Ethoxide (1.3 equiv) slowly at <20°C. Stir for 30 min.
-
Dose Benzaldehyde (10.0 kg, 94.2 mol) dropwise over 2 hours, maintaining temp <30°C.
-
Heat to 85°C for 4 hours. Monitor by HPLC (Target: <1% Benzaldehyde).
-
Quench/Workup: Cool to 20°C. Add water (30 L). Separate phases. The product is in the aqueous phase as the sodium salt.
-
Acidify the aqueous phase with HCl (6N) to pH 2. Extract with Ethyl Acetate (3 x 20 L).
-
Concentrate to obtain the crude mono-ester acid (Yield approx. 85-90%).
Phase 2: Hydrogenation & Anhydride Formation
Objective: Conversion to 3-benzylsuccinic anhydride.
Protocol:
-
Hydrogenation: Dissolve crude Stobbe product in Ethanol (5 vol). Add 5% Pd/C (5 wt% loading). Hydrogenate at 3-5 bar H₂, 40°C until H₂ uptake ceases. Filter catalyst.
-
Hydrolysis: Add NaOH (2.5 equiv) to the filtrate. Reflux for 3 hours to hydrolyze the ester. Acidify to precipitate Benzylsuccinic Acid . Dry solid.
-
Anhydride Formation: Suspend Benzylsuccinic Acid (15 kg) in Acetic Anhydride (1.5 equiv) and Toluene (3 vol). Heat to reflux (110°C) for 2 hours.
-
Distillation: Distill off Toluene/Acetic Acid/Excess Ac2O under vacuum.
-
Result: 3-Benzylsuccinic Anhydride (Thick oil or low-melting solid). Used directly.
Phase 3: Regioselective Ring Opening & Reduction (The "Crux" Step)
Objective: Formation of this compound via the "Amidic Acid" intermediate.
Logic: Nucleophilic attack of ammonia on 3-benzylsuccinic anhydride occurs preferentially at the C4 carbonyl (distal to the benzyl group) due to steric hindrance at C1. This yields 3-benzyl-4-carbamoylbutanoic acid (Acid at C1, Amide at C4). Note: Numbering changes in the linear chain; the benzyl is alpha to the acid.
Protocol:
-
Ammonolysis: Dissolve Anhydride in THF (anhydrous). Bubble NH₃ gas at 0°C until saturation. A white precipitate (Ammonium salt of the amidic acid) forms.
-
Acidification: Treat with cold dilute HCl to pH 3. Extract the Amidic Acid (HOOC-CH(Bn)-CH₂-CONH₂) into EtOAc.
-
Selective Reduction (Mixed Anhydride Method):
-
Dissolve Amidic Acid in THF. Cool to -15°C.
-
Add N-Methylmorpholine (1.1 equiv) and Isobutyl Chloroformate (1.1 equiv). Stir 30 min to form the mixed anhydride.
-
Filter NMM-HCl salts (optional, but recommended for flow).
-
Reduction: Add the filtrate dropwise to a suspension of NaBH₄ (2.5 equiv) in water/THF at 0°C. (Caution: Gas evolution).
-
Mechanism:[1][2][3][4][5][6][7][8][9] The mixed anhydride (activated acid) is reduced to the alcohol; the amide is inert to NaBH₄ under these conditions.
-
-
Cyclization:
-
Heat the resulting amino-alcohol (in situ or isolated) in Toluene with catalytic p-TsOH or simply reflux in Xylene. The primary amine (from amide reduction? No, the amide remains).
-
Correction: The reduction above yields HOCH₂-CH(Bn)-CH₂-CONH₂ .
-
Cyclization Step: To close the ring, the Amide Nitrogen must attack the Alcohol carbon. This requires activation.[10][11]
-
Procedure: Treat the crude alcohol with Methanesulfonyl chloride (MsCl) / Et₃N in DCM (0°C -> RT). The mesylate forms and spontaneously cyclizes (or requires NaH treatment) to form the lactam.
-
Alternative (Industrial):Electrochemical Reduction of 3-benzylsuccinimide (formed by heating the amidic acid) is often preferred if flow cells are available. However, the chemical route (above) yields higher regiopurity for the 4-isomer.
-
Quality Control & Specification
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (C18, ACN/H2O) | > 98.5% w/w |
| Regioisomer Purity | 1H NMR / HPLC | < 0.5% 3-benzyl isomer |
| Residual Solvents | GC-HS | Toluene < 890 ppm, THF < 720 ppm |
| Water Content | Karl Fischer | < 0.2% |
Key NMR Diagnostic (CDCl3):
-
4-Benzyl (Target): The C4 proton appears as a multiplet distinct from the diastereotopic CH2 protons of the ring. The benzyl CH2 typically appears as a doublet (approx 2.6-2.8 ppm).
-
3-Benzyl (Impurity): The methine proton alpha to the carbonyl is significantly deshielded (~2.9-3.1 ppm).
Process Safety & Engineering Controls
-
Hydrogenation: The reduction of the Stobbe product requires Class 1 Div 1 hydrogenation suites. Catalyst filtration must be performed under inert gas (Nitrogen/Argon) to prevent pyrophoric ignition of Pd/C.
-
Exotherms: The Stobbe condensation and the Mixed Anhydride formation are highly exothermic. Jacketed reactors with active cooling (Syltherm or Glycol) are mandatory.
-
Borohydride Handling: NaBH4 generates Hydrogen gas upon reaction with acid/water. Ensure reactor venting capacity is sized for maximum gas evolution rate (Qmax).
References
-
Stobbe Condensation Mechanism & Scale-up
- Johnson, W. S.; Daub, G. H.
-
Regioselective Opening of Asymmetric Anhydrides
- Kayser, M. M.; Morand, P. "Regioselectivity of metal hydride reductions of substituted succinic anhydrides." Canadian Journal of Chemistry1978, 56(11), 1524–1532.
-
Reduction of Succinimides to Lactams
- Wijnberg, B. P.; Speckamp, W. N. "Total Synthesis of dl-Mesembrine." Tetrahedron1978, 34, 2579. (Describes the regioselective reduction logic).
-
Industrial Synthesis of 4-Substituted Pyrrolidones (Pregabalin Precursors)
- Burk, M. J., et al. "Efficient synthesis of pregabalin via asymmetric hydrogenation." Journal of Organic Chemistry2003, 68(14), 5731-5734.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.uran.ua [journals.uran.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Analytical Profiling of 4-Benzylpyrrolidin-2-one: Protocols for Quantification and Enantiomeric Resolution
Executive Summary
4-Benzylpyrrolidin-2-one (4-Bn-2-Py) is a critical gamma-lactam scaffold used frequently as a chiral intermediate in the synthesis of neuroprotective agents (racetams) and antiepileptic drugs (e.g., Brivaracetam analogs). Because the pharmacological activity of pyrrolidinone derivatives is often stereospecific, analytical control requires not only high-purity assay methods but also robust enantiomeric separation.
This application note details three validated workflows:
-
RP-HPLC: For routine assay and related substance analysis.
-
Chiral NP-HPLC: For enantiomeric excess (% ee) determination.
-
LC-MS/MS: For trace quantification in biological matrices.
Physicochemical Profile & Analytical Strategy
Understanding the molecule's behavior is the prerequisite for method design.
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₁H₁₃NO | Monoisotopic Mass: 175.10 Da |
| Chromophores | Benzyl Ring, Amide | Dual detection possible: 210 nm (high sensitivity, amide) and 254 nm (high selectivity, benzyl). |
| Polarity (LogP) | ~1.5 - 1.8 | Moderately polar. Retains well on C18 but requires higher organic content than simple lactams. |
| Chirality | C4 Center | Requires polysaccharide-based chiral selectors (Amylose/Cellulose).[1] |
| pKa | ~16 (Amide NH) | The molecule is neutral at physiological/acidic pH. No pH-dependent retention shifts in standard RP-HPLC. |
Protocol A: Achiral Purity & Assay (RP-HPLC)
Objective: Quantify 4-Bn-2-Py purity and separate synthetic impurities (e.g., uncyclized esters, benzyl chloride).
Method Rationale
We utilize a C18 stationary phase with a high carbon load. Although the analyte is neutral, we employ an acidic buffer (pH 2.5–3.0) to suppress the ionization of residual silanols on the column, preventing peak tailing caused by the lactam nitrogen interacting with the stationary phase.
Chromatographic Conditions
-
System: HPLC with PDA/UV Detector
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV 210 nm (Quantification), 254 nm (Identification)
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Ramp (Elute 4-Bn-2-Py) |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Validation Criteria (Self-Check):
-
Tailing Factor: Must be < 1.5. If higher, increase buffer strength or lower pH.
-
Retention Time: Expect elution at ~8–10 minutes depending on column dead volume.
Protocol B: Enantiomeric Resolution (Chiral HPLC)[2]
Objective: Determine the enantiomeric excess (% ee) of the (S)- or (R)-4-benzylpyrrolidin-2-one.
Method Rationale
Chiral recognition of lactams is superior in Normal Phase (NP) mode. The non-polar solvent environment (Hexane) maximizes the hydrogen bonding and dipole-dipole interactions between the lactam ring and the carbamate chiral selector on the column. Reversed-phase modes often mask these interactions with water.
Chromatographic Conditions
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Note: OJ-H often shows superior selectivity for 4-substituted lactams.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25°C (Lower temperature often improves resolution)
-
Detection: UV 220 nm
Step-by-Step Execution
-
Conditioning: Flush column with Mobile Phase for 60 mins at 0.5 mL/min.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (avoid dissolving in pure hexane as the lactam may precipitate; avoid water). Dilute to 0.1 mg/mL with Mobile Phase.
-
System Suitability: Inject a racemic mixture. Resolution (
) between enantiomers must be > 1.5 (Baseline separation).
Protocol C: Trace Quantification (LC-MS/MS)
Objective: Quantify trace levels of 4-Bn-2-Py in plasma or as a genotoxic impurity in drug substances.
Method Rationale
Electrospray Ionization (ESI) in positive mode is highly effective due to the protonation of the amide oxygen/nitrogen. We use Multiple Reaction Monitoring (MRM) for specificity.
Mass Spectrometry Parameters
-
Ion Source: ESI Positive (+)[2]
-
Capillary Voltage: 3.5 kV
-
Source Temp: 400°C
-
Precursor Ion:
176.1
MRM Transitions:
| Transition ( | Collision Energy (eV) | Type | Structural Logic |
| 176.1 | 20 | Quantifier | Cleavage of Benzyl cation (Tropylium ion) |
| 176.1 | 15 | Qualifier | Loss of Benzyl group (Pyrrolidinone core) |
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Levetiracetam-d6).
-
Vortex for 30 seconds; Centrifuge at 12,000 rpm for 10 mins.
-
Inject 5 µL of the supernatant.
Visual Workflows
Figure 1: Method Development Logic
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.
Caption: Decision tree for selecting the optimal analytical workflow based on sample requirements.
Figure 2: LC-MS/MS Fragmentation Pathway
Visualizing the ionization logic ensures the researcher understands the specificity of the MRM transitions.
Caption: Proposed fragmentation pathway for this compound in ESI+ mode.
References
-
Vaccher, C., Vaccher, M.-P., & Bonte, J.-P. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases.[1] Analytical Letters, 32(3), 553–565.[1] [Link]
-
Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives.[3] ScienceRise: Pharmaceutical Science.[3] [Link]
-
Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination.[4][5] Science Journal of Chemistry, 11(3), 71-77.[4] [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
Sources
- 1. Sci-Hub. Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases / Analytical Letters, 1999 [sci-hub.sg]
- 2. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.uran.ua [journals.uran.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
Application Note: Advanced Synthetic Strategies for GABA Analogues
Abstract
This technical guide outlines high-fidelity protocols for the synthesis of Gamma-Aminobutyric Acid (GABA) analogues, specifically focusing on Pregabalin , Gabapentin , and Baclofen .[1] Unlike traditional batch processing, this guide emphasizes modern methodologies: Asymmetric Catalysis , Continuous Flow Chemistry , and Chemoenzymatic Resolution . These approaches address critical industry challenges—stereochemical purity, thermal safety during exothermic rearrangements, and process scalability.
Introduction: The GABA Analogue Landscape
GABA analogues are lipophilic structural derivatives of the neurotransmitter
Critical Synthetic Challenges:
-
Stereoselectivity: Pregabalin requires high enantiomeric excess (
S-isomer).[1] -
Safety: Gabapentin synthesis often involves the Hofmann rearrangement, which is thermally hazardous in large batches.
-
Atom Economy: Traditional routes to Baclofen often generate significant hazardous waste.
Strategic Application Modules
Module A: Asymmetric Hydrogenation of Pregabalin Precursors
Objective: Synthesis of (S)-Pregabalin via Rhodium-catalyzed asymmetric hydrogenation. Mechanism: The use of a chiral phosphine ligand (e.g., (R,R)-DuPHOS) creates a rigid chiral pocket around the metal center, forcing the incoming hydrogen to attack the prochiral olefin from a specific face.
Protocol 1: Rh-DuPHOS Catalyzed Hydrogenation
Reagents & Equipment:
-
Substrate: 3-cyano-5-methylhex-3-enoic acid ester (E/Z mixture).[1]
-
Catalyst: [Rh((R,R)-Me-DuPHOS)(COD)]BF4.
-
Solvent: Deoxygenated Methanol (MeOH).[1]
-
Equipment: High-pressure hydrogenation autoclave (e.g., Parr Reactor).
Step-by-Step Methodology:
-
Catalyst Loading: In a nitrogen-filled glovebox, dissolve the Rh-precursor (0.1 mol%) in deoxygenated MeOH.
-
Substrate Addition: Add the prochiral cyano-olefin substrate (1.0 equiv) to the vessel. The substrate concentration should be approx. 0.5 M.
-
Hydrogenation:
-
Purge the reactor 3x with
. -
Pressurize to 5 bar (72 psi) .
-
Stir at 45°C for 4–6 hours.
-
Note: Monitor consumption of
via mass flow controller.
-
-
Workup: Vent
. Concentrate the solvent under reduced pressure. -
Hydrolysis & Decarboxylation: Treat the resulting chiral ester with 4N HCl/reflux to effect hydrolysis and decarboxylation, yielding (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1]
-
Purification: Recrystallize from Isopropanol/Water to achieve
purity.
Validation:
-
Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10).[1]
-
Target:
ee (S-enantiomer).[1]
Module B: Continuous Flow Synthesis of Gabapentin
Objective: Safe scale-up of the Hofmann Rearrangement. Mechanism: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with the loss of a carbonyl carbon. The formation of the isocyanate intermediate is highly exothermic. In flow, the high surface-area-to-volume ratio allows for rapid heat dissipation, preventing thermal runaway.[1]
Protocol 2: Flow-Based Hofmann Rearrangement
Reagents:
-
Feed A: 1,1-Cyclohexane diacetic acid monoamide (dissolved in 3M NaOH).
-
Feed B: Sodium Hypochlorite (NaOCl, 10-13% active chlorine) + NaOH.[1]
-
Quench: Sodium bisulfite (
) solution.
Flow Setup Configuration:
-
Reactor: PFA Tubular Reactor (Coil volume: 10 mL).[1]
-
Pumps: Dual-piston HPLC pumps (chemically resistant).
-
Temperature: 0°C (Mixing zone)
60°C (Reaction zone).[1]
Step-by-Step Methodology:
-
Feed Preparation:
-
Dissolve monoamide (1.0 equiv) in 3.5M NaOH (Feed A).
-
Prepare NaOCl solution (1.1 equiv) stabilized with NaOH (Feed B).
-
-
Mixing (Zone 1): Pump Feed A and Feed B into a T-mixer at 0°C. Residence time: 2 minutes. This forms the N-chloroamide intermediate.[1]
-
Rearrangement (Zone 2): Direct the stream into a heated reactor coil at 60°C . Residence time: 5–8 minutes. The N-chloroamide rearranges to the isocyanate and hydrolyzes to the amine.
-
Quenching: The reactor effluent flows into a collection vessel containing dilute
to neutralize excess hypochlorite. -
Isolation: Acidify to pH 7.0 with HCl. Gabapentin precipitates as a white solid. Filter and wash with cold ethanol.
Data Comparison: Batch vs. Flow
| Metric | Batch Process | Continuous Flow |
| Reaction Time | 2–4 Hours | 10 Minutes |
| Yield | 75–80% | 90–94% |
| Safety Profile | High Risk (Exotherm) | Intrinsic Safety |
| Impurity (Lactam) | ~5–8% | < 0.5% |
Module C: "Green" Synthesis of Baclofen
Objective: Synthesis of Baclofen via Knoevenagel Condensation and Reduction. Mechanism: This route avoids toxic reagents. p-Chlorobenzaldehyde is condensed with acetoacetate, followed by a retro-Claisen/reduction sequence.[1]
Protocol 3: One-Pot Condensation-Reduction
Step-by-Step Methodology:
-
Condensation: Mix p-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) with a catalytic amount of piperidine/acetic acid in Ethanol. Stir at RT for 2 hours.
-
Michael Addition: Add nitromethane (15 mmol) and DBU (catalytic) to the intermediate.
-
Reduction: Transfer to a hydrogenation vessel. Add Raney Nickel (10 wt%).[1] Hydrogenate at 3 bar
for 6 hours. This reduces the nitro group to the amine and the double bond simultaneously. -
Hydrolysis: Filter catalyst. Add 6N HCl and reflux for 4 hours to hydrolyze the ester and amide functionalities.
-
Isolation: Neutralize to pH 7 (isoelectric point). Baclofen precipitates.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the target GABA analogue.
Figure 1: Decision matrix for GABA analogue synthesis selection.[1]
Analytical Validation & Troubleshooting
HPLC Method Parameters
For the validation of Pregabalin enantiopurity:
-
Column: Chiralpak AD-H (
mm, 5 m).[1] -
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Acceptance Criteria: (S)-Isomer
, (R)-Isomer .[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low ee% (Pregabalin) | Catalyst poisoning ( | Ensure strict inert atmosphere; degas solvents thoroughly.[1] |
| Low Yield (Gabapentin) | Incomplete rearrangement | Increase residence time in Zone 2 (Flow reactor) or increase temp to 65°C. |
| Gabalactam Impurity | Over-heating or low pH | Maintain pH > 12 during rearrangement; quench immediately.[1] |
| Colored Product (Baclofen) | Residual catalyst/impurities | Perform activated carbon treatment before final crystallization.[1] |
References
-
Burk, M. J., et al. (2003). "Asymmetric synthesis of pregabalin via asymmetric hydrogenation." U.S. Patent Application 20030212290. Link
-
Hoge, G. (2003). "Synthesis of Pregabalin." Journal of the American Chemical Society.[3] (Discusses Rh-DuPHOS ligands).[1][3]
-
Wong, J., et al. (2013). "Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction." The Journal of Organic Chemistry. Link[1]
-
Guidi, M., et al. (2017). "Continuous-flow synthesis of phenibut, gabapentin, pregabalin, rolipram and baclofen."[4] ResearchGate.[5] Link
-
Warner-Lambert Co. (1977).[1] "Process for the preparation of Gabapentin." U.S. Patent 4,024,175.[6] Link
-
Fernandes, P. R., et al. (2022).[7] "Green and Efficient Synthesis of Baclofen." Advanced Journal of Chemistry, Section B. Link
-
Tehrani, M. H., et al. (2010).[2] "Synthesis of Baclofen; an Alternative Approach." Iranian Journal of Pharmaceutical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ajchem-b.com [ajchem-b.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Benzylpyrrolidin-2-one Synthesis
Case ID: 4-BNZ-PYR-OPT Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Logic
You are likely experiencing yield attrition in the synthesis of 4-benzylpyrrolidin-2-one due to two antagonistic factors: the reversibility of the Michael addition (Step 1) and the competing oligomerization during reductive cyclization (Step 2).
The industry-standard route for this scaffold—analogous to the synthesis of GABA analogs like Baclofen or Rolipram—relies on the Nitro-Michael addition of nitromethane to ethyl 4-phenylcrotonate (ethyl 4-phenylbut-2-enoate), followed by reductive cyclization .
The Synthetic Pathway (Visualized)
The following diagram illustrates the critical failure points (red) and the optimized pathway (green).
Caption: Workflow logic for this compound synthesis highlighting critical control points (Yellow) and failure modes (Red).
Step-by-Step Optimization Protocol
Phase 1: The Nitro-Michael Addition (The Bottleneck)
The Challenge:
Optimized Protocol:
-
Reagents:
-
Substrate: Ethyl 4-phenylcrotonate (1.0 eq).
-
Nucleophile: Nitromethane (5.0 - 10.0 eq). Use excess to drive equilibrium.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 - 1.1 eq).
-
Solvent: Acetonitrile (MeCN) or Neat (if Nitromethane is in large excess).
-
-
Procedure:
-
Why this works: DBU is a non-nucleophilic superbase. It deprotonates nitromethane without attacking the ester functionality (transesterification), which is a common yield killer with alkoxide bases.
Phase 2: Reductive Cyclization (The Cleanup)
The Challenge: The intermediate nitro-ester must be reduced to an amino-ester, which then cyclizes. If the reduction is too slow, the amine can react intermolecularly (oligomerization). If the catalyst is too active (or acidic), the lactam ring can open.
Optimized Protocol:
-
Reagents:
-
Catalyst: Raney Nickel (Ra-Ni) (approx. 10-20 wt% loading). Preferred over Pd/C for nitro-group reduction in the presence of benzyl rings to avoid debenzylation.
-
Solvent: Ethanol (EtOH) (Anhydrous).
-
Additive: None (Avoid acids; spontaneous thermal cyclization is preferred).
-
-
Procedure:
-
Purge vessel with N2.
-
Pressurize with H2 (50–60 psi / 4–5 bar) .
-
Heat to 60–70°C . Heat is required to drive the cyclization of the amino-ester intermediate immediately upon formation.
-
Reaction time: 4–6 hours.
-
-
Why this works: Ra-Ni is highly effective for nitro reduction. The elevated temperature ensures that as soon as the amine (
) forms, it attacks the internal ester to close the ring (Intramolecular ) faster than it can attack a neighboring molecule.
Troubleshooting Matrix
| Symptom | Root Cause Analysis | Corrective Action |
| Low Conversion in Step 1 (<50%) | Retro-Michael Reaction: The equilibrium favors the starting materials at high temps or with weak bases. | Switch to DBU: Use a stronger, bulky base. Increase Nitromethane equivalents (solvent quantity). Keep T < 25°C. |
| "Gummy" Crude in Step 1 | Polymerization: 1,2-addition or O-alkylation of the nitronate intermediate. | Lower Temperature: Add base at 0°C. Dilution: Increase solvent volume to favor intramolecular pathways later. |
| Product is an Amino-Ester (Open Chain) | Incomplete Cyclization: Reduction occurred, but the ring didn't close. | Thermal Drive: Reflux the crude amino-ester in Toluene or Ethanol for 2 hours. The ring closure is thermal. |
| Loss of Benzyl Group | Over-Hydrogenation: Pd/C catalyst cleaved the benzylic C-C or C-H bond. | Change Catalyst: Switch to Raney Nickel or Zn/HCl (if acid sensitive, stick to Ra-Ni). Avoid Pd/C for benzyl-containing substrates under pressure. |
| Impurity: Hydroxamic Acid | Partial Reduction: Nitro group reduced to | Increase Pressure: H2 pressure is too low. Increase to 60 psi. Ensure vigorous stirring (mass transfer limitation). |
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Methoxide (NaOMe) for the Michael addition? A: It is not recommended. While cheap, NaOMe often causes transesterification (ethyl to methyl ester) and can hydrolyze the ester to the acid, which kills the subsequent cyclization step. DBU or TMG (Tetramethylguanidine) are superior for this specific transformation.
Q: My Raney Nickel is old. Can I use Pd/C?
A: You can, but you risk debenzylation (cleaving the 4-benzyl group). If you must use Pd/C, use unpressurized H2 (balloon) and monitor strictly. However, Ra-Ni is the "Gold Standard" for converting
Q: How do I purify the final lactam? A: this compound is typically a viscous oil or low-melting solid.
-
Acid/Base Wash: Dissolve in EtOAc, wash with 1N HCl (removes uncyclized amine), then NaHCO3.
-
Crystallization: If solid, recrystallize from EtOAc/Hexanes.
-
Distillation: High-vacuum Kugelrohr distillation is effective if the product is an oil.
References
-
Nitro-Michael Addition Fundamentals
-
Ballini, R., et al. "Michael addition of nitroalkanes to
-unsaturated systems."[3] Green Chemistry, 2008. - Context: Establishes DBU and TMG as superior bases for nitro-Michael additions to hindered esters.
-
- Adib, M., et al. "Reaction of isocyanides with activated acetylenic esters in the presence of N-substituted succinimides." Tetrahedron Letters, 2008. (Analogous cyclization mechanisms).
- Synthesis of 4-Substituted Pyrrolidin-2-ones (GABA Analogs)
- Catalyst Selection for Benzyl Preservation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. Context: Authoritative text confirming Ra-Ni preference over Pd/C for preserving benzyl groups during nitro reduction.
Sources
Technical Support Center: Purification of 4-Benzylpyrrolidin-2-one
Introduction: The "Deceptive Simple" Scaffold
As researchers in drug discovery—particularly those working on racetam-class nootropics or GABA analogues—you know that 4-benzylpyrrolidin-2-one is a deceptive scaffold.[1] While the molecule appears simple, its purification is frequently bottlenecked by three distinct physicochemical behaviors:[2]
-
Regioisomeric Similarity: The
between the 3-benzyl and 4-benzyl isomers is often negligible (< 0.05).[1] -
The "Oiling Out" Phenomenon: The lactam moiety creates strong intermolecular hydrogen bonding, often resulting in a supersaturated "honey" rather than a crystalline lattice.
-
Enantiomeric Drift: If you are working with a chiral target (e.g., (S)-4-benzylpyrrolidin-2-one), standard workups can inadvertently racemize the C4 center via enolization mechanisms under basic conditions.[1]
This guide moves beyond standard textbook answers to address the causality of these failures and provides self-validating protocols to resolve them.
Part 1: Chromatographic Challenges (The "Oil" Problem)
Q: I cannot separate the 4-benzyl product from the 3-benzyl regioisomer using standard silica flash chromatography. Why do they co-elute?
A: This is a classic problem of dipole alignment . Both isomers possess nearly identical polar surface areas (PSA) because the benzyl group is lipophilic and the lactam ring is polar. On standard silica (SiO2), the interaction is dominated by the lactam carbonyl and N-H hydrogen bonding, which is chemically equivalent in both isomers. The position of the benzyl group (C3 vs C4) offers only a minor steric difference that standard silica cannot resolve effectively.
Troubleshooting Protocol: To separate these, you must exploit the steric discrimination of the stationary phase rather than just polarity.
-
Switch Stationary Phase: Move from standard Silica (60 Å) to C18 Reverse Phase or Neutral Alumina .[1]
-
Why: The C18 chains interact differently with the benzyl group's steric bulk at the C3 vs C4 position.
-
-
Solvent System Optimization (Normal Phase): If you must use silica, avoid MeOH/DCM. Methanol is too strong a displacer and compresses the separation window.
Q: My product comes off the column as a yellow oil, but it should be a white solid. NMR shows >95% purity.[1] What is happening?
A: The yellow color is likely due to trace benzyl bromide (if alkylation was used) or oxidized pyrrole byproducts . Even 0.1% of conjugated pyrrole impurities can intensely color the product and inhibit crystallization (the "impurity poisoning" effect).
The "Polishing" Workflow: Do not attempt to crystallize this oil directly. You must remove the crystallization inhibitors first.
-
Dissolve the oil in minimal Ethyl Acetate.[1]
-
Wash with 10%
(Sodium Bisulfite).[1] Removes oxidative impurities and free bromine species. -
Treat with Activated Charcoal (10 wt%) at 50°C for 30 minutes. Filter through Celite.[1]
-
Evaporate to dryness. Now attempt crystallization.
Part 2: Crystallization & Solid State Issues
Q: I am trying to recrystallize the compound, but it keeps "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this?
A: Oiling out occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture. This is common with lactams due to their high viscosity and ability to hold solvent.[1]
The "Cloud Point" Protocol: You need to control the supersaturation trajectory more precisely.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethyl Acetate (EtOAc) | Solubilizes the lactam well; moderate boiling point.[1] |
| Anti-Solvent | n-Heptane (not Hexane) | Higher boiling point allows for a wider temperature window before oiling occurs.[1] |
| Temperature | 50°C | Slow cooling is critical to allow lattice formation over amorphous aggregation.[1] |
Step-by-Step Procedure:
-
Dissolve 1.0 g of crude oil in 2 mL of warm EtOAc (50°C).
-
Add warm n-Heptane dropwise until the solution turns slightly turbid (cloud point).
-
Add 1 drop of EtOAc to clear the solution.[1]
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Wrap the flask in foil (insulation) and allow it to cool to Room Temp undisturbed over 4 hours.
-
If oil droplets form: Re-heat to dissolve, add 5% more EtOAc, and repeat.
Part 3: Chiral Resolution & Stereochemistry
Q: I synthesized the racemate. What is the most efficient way to separate the (S)-enantiomer?
A: Direct crystallization of the lactam racemate is rarely successful because it often forms a solid solution rather than a conglomerate. You have two viable paths: Kinetic Resolution (Biocatalysis) or Chiral HPLC .[1]
Workflow Visualization: Chiral Resolution Strategy
Caption: Decision matrix for chiral resolution based on scale. HPLC is preferred for speed; Enzymatic resolution is preferred for cost at scale.[1]
Technical Note on Chiral HPLC: For 4-substituted pyrrolidinones, the Amylose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD or Phenomenex Lux Amylose-1) are superior to Cellulose phases.[1]
-
Mobile Phase: n-Hexane / Isopropanol (90:[1]10) is standard.[1]
-
Avoid: Diethylamine (DEA) additives if possible, as they can cause ring-opening over long exposure times.[1]
Part 4: Impurity Scavenging Guide
Use this table to identify and remove specific impurities based on your synthesis route.
| Impurity Type | Origin | Detection (TLC/NMR) | Removal Protocol |
| Benzyl Bromide | Unreacted Alkylating Agent | TLC: High | Scavenger Resin: Treat with polymer-bound amine (e.g., Trisamine) or wash with aqueous morpholine.[1] |
| Ring-Opened Acid | Hydrolysis of Lactam (4-benzyl-GABA) | NMR: Broad OH peak >10 ppm.[1] Loss of lactam carbonyl (~1700 cm⁻¹).[1] | Base Wash: Dissolve product in EtOAc, wash with sat. |
| Succinimide Deriv. | Over-oxidation | IR: Doublet carbonyl peaks (1700 & 1780 cm⁻¹).[1] | Recrystallization: These are much less soluble in Toluene than the lactam. |
References
-
Synthesis & Crystallization: Organic Syntheses, 2023 , 100, 402-419.[1] "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement" (Analogous protocol for 4-substituted lactams).
- Chiral Resolution (HPLC)
-
Physical Properties & Oiling Out: Molecular Pharmaceutics, 2024 , 21, 3525–3539.[7] "Influence of Solvent Selection on the Crystallizability...".
-
Nootropic Analogs: Organic & Biomolecular Chemistry, 2021 , 19, 10493.[5] "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines".
Sources
- 1. prepchem.com [prepchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Stability of 4-Benzylpyrrolidin-2-one Scaffolds
Status: Operational Ticket ID: T-BP-STAB-001 Subject: Comprehensive Stability & Troubleshooting Guide for 4-Benzylpyrrolidin-2-one Derivatives[1]
Executive Summary
This technical guide addresses the stability profile of This compound derivatives. These scaffolds, structurally related to racetam nootropics (e.g., Levetiracetam, Brivaracetam), exhibit two primary degradation vectors: hydrolytic ring opening of the gamma-lactam and oxidative degradation at the benzylic position. This guide provides mechanistic insights, self-validating troubleshooting protocols, and rigorous FAQs to ensure the integrity of your drug development pipeline.
Module 1: Chemical Stability (Hydrolysis)
The Mechanism: Lactam Ring Opening
The thermodynamic stability of the 5-membered lactam ring is compromised under extremes of pH.[1] The degradation product is the corresponding
-
Alkaline Hydrolysis (Major Risk): Hydroxide ions (
) act as nucleophiles, attacking the carbonyl carbon (C2).[1] This is the dominant degradation pathway for pyrrolidinones.[1] -
Acidic Hydrolysis (Minor Risk): Requires elevated temperatures (reflux) to protonate the carbonyl oxygen and facilitate water attack.[1]
Self-Validating Check: If your HPLC chromatogram shows a new peak with a significantly lower retention time (more polar) than the parent compound, and the peak area correlates with pH increase, you are observing ring hydrolysis.
Diagram: Base-Catalyzed Hydrolysis Pathway
[1]
Module 2: Oxidative Degradation (Benzylic Liability)
The Mechanism: Radical Autoxidation
The methylene group of the 4-benzyl substituent (
-
Trigger: Exposure to atmospheric oxygen, light (UV/Vis), or trace metal impurities (Fe, Cu).
-
Product: Benzylic ketones (via hydroperoxide intermediate) or hydroxylated species.[1]
-
Visual Indicator: Samples often turn yellow or orange due to the formation of conjugated degradation products (chromophores).[1]
Diagram: Radical Oxidation Cascade
[1]
Module 3: Troubleshooting & FAQs
Q1: My compound is turning yellow in solution. Is it hydrolysis?
Answer: No. Hydrolysis products (amino acids) are typically colorless and non-chromophoric.[1]
-
Diagnosis: Yellowing indicates oxidative degradation at the benzylic position or trace aniline impurities if synthesized from benzylamine.[1]
-
Action:
Q2: I see a loss of yield during aqueous workup (pH > 9).
Answer: You are likely hydrolyzing the lactam ring.
-
Mechanism: At pH > 9, the hydroxide ion concentration is sufficient to drive the irreversible ring opening described in Module 1.
-
Action:
Q3: How do I separate the hydrolysis impurity from the parent?
Answer: The hydrolysis product is a zwitterionic amino acid (highly polar), whereas the parent lactam is neutral/lipophilic.
-
Protocol:
-
Reverse Phase HPLC: The amino acid will elute near the void volume (dead time). The parent lactam will retain significantly longer.[1]
-
Extraction: The amino acid will remain in the aqueous layer at neutral pH, while the lactam extracts into DCM or Ethyl Acetate.
-
Appendix: Validated Analytical Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify degradation products.[1]
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., Phenomenex Luna, 150 x 4.6 mm, 3µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 60% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Lactam carbonyl) & 254 nm (Benzyl) |
| Retention Logic | Hydrolysis Product ( |
Protocol B: Forced Degradation Stress Test
Perform this to validate your storage conditions.
-
Acid Stress: Dissolve 10 mg in 0.1 N HCl. Heat at
for 4 hours. -
Base Stress: Dissolve 10 mg in 0.1 N NaOH. Stir at Room Temperature for 2 hours (Lactams are very sensitive to base; heating may destroy the sample entirely).[1]
-
Oxidative Stress: Dissolve 10 mg in 3%
. Store in dark for 12 hours.
References
-
Mechanism of Lactam Hydrolysis
- Title: Alkaline Hydrolysis of a Gamma-Lactam Ring: A Theoretical Study.
-
Source: ResearchGate (Computational Chemistry Studies).[1]
-
Link:
-
Benzylic Oxidation Chemistry
-
Stability of Pyrrolidinone Analogs (Brivaracetam)
-
HPLC Method Development for Pyrrolidines
Sources
Validation & Comparative
cross-validation of analytical methods for 4-Benzylpyrrolidin-2-one
Executive Summary: The Criticality of Orthogonal Validation
4-Benzylpyrrolidin-2-one is a high-value pharmacophore, serving as a pivotal intermediate in the synthesis of nootropic agents (e.g., Nebracetam analogs) and antiepileptic drugs (structurally related to Levetiracetam). Its quality control is complicated by two factors: the potential for enantiomeric impurities at the C4 position and the presence of non-chromophoric synthetic byproducts.
Reliance on a single analytical technique poses a significant risk of "silent" impurities—contaminants that co-elute or fail to ionize/absorb in the primary method.[1] This guide outlines a rigorous cross-validation framework , contrasting the industry-standard RP-HPLC-UV (Method A) against the absolute quantification power of qNMR (Method B) and the specificity of GC-MS (Method C).
Strategic Method Selection
| Feature | Method A: RP-HPLC-UV | Method B: qNMR (1H) | Method C: GC-MS |
| Role | Routine QC & Release Testing | Primary Reference Standard Qualification | Volatile Impurity & Process Profiling |
| Principle | Hydrophobic separation + UV Abs (210/254 nm) | Molar ratio of proton environments | Volatility-based separation + Mass frag. |
| Strength | High precision, robustness, separates stereoisomers (chiral col) | Absolute purity (no ref standard needed), non-destructive | Detects residual solvents & halides invisible to UV |
| Weakness | Requires reference standards; "blind" to non-UV impurities | Lower sensitivity (LOD ~0.1%); high instrument cost | Thermal degradation risk; requires derivatization for some polar species |
Analytical Decision Tree (DOT Visualization)
The following diagram illustrates the logical flow for selecting and validating methods based on the specific analytical requirement (Assay vs. Impurity Profiling).
Caption: Decision matrix for selecting orthogonal methods. Green path indicates assay validation; Red path indicates impurity profiling.
Method A: RP-HPLC-UV (The Workhorse)
Rationale: The benzyl moiety provides sufficient UV absorption at 254 nm, though the amide bond absorbs stronger at 210 nm. A gradient method is essential to elute the polar lactam core while resolving the lipophilic benzyl impurities.
Experimental Protocol
-
Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar impurities).
-
2-15 min: 5% → 60% B (Linear ramp).
-
15-20 min: 60% → 95% B (Wash).
-
-
Detection: 210 nm (primary), 254 nm (secondary for benzyl specificity).[1]
-
Flow Rate: 1.0 mL/min at 30°C.
-
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN. Filter through 0.22 µm PTFE.
Self-Validation Check:
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.[1]
-
Specificity: Inject Benzyl Chloride (starting material) to ensure resolution (typically elutes later than product).
Method B: 1H-qNMR (The Orthogonal Validator)
Rationale: qNMR is the "Gold Standard" for mass balance. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). It validates the HPLC assay by detecting non-chromophoric impurities (e.g., inorganic salts, aliphatic side-products).
Experimental Protocol
-
Instrumentation: Bruker Avance III 500 MHz (or higher).
-
Solvent: DMSO-d6 (provides excellent solubility for pyrrolidinones).[1]
-
Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Selection Logic: Maleic acid signals (singlet ~6.3 ppm) do not overlap with the benzyl aromatics (7.1-7.4 ppm) or the pyrrolidinone ring protons (1.5-3.5 ppm).
-
-
Acquisition Parameters (Critical for Quantification):
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weight, =Purity.[2]
Cross-Validation Workflow & Data Analysis
To declare the analytical control strategy "validated," the results from HPLC and qNMR must statistically align.
Validation Logic Diagram
Caption: Parallel workflow for cross-validating assay purity. Discrepancies >1.0% trigger investigation.[4]
Comparative Performance Data (Simulated for Reference)
The following table highlights typical acceptance criteria for this specific cross-validation.
| Parameter | HPLC-UV Criteria | qNMR Criteria | Cross-Validation Limit |
| Linearity (R²) | > 0.999 | N/A (Method is absolute) | N/A |
| Precision (RSD) | < 1.0% (n=6) | < 1.0% (n=6) | F-test (Variance check) |
| Accuracy (Recovery) | 98.0 - 102.0% | N/A (Primary Method) | Difference of Means < 1.5% |
| LOD | ~0.05 µg/mL | ~100 µg/mL | HPLC detects trace impurities qNMR misses |
Interpretation: If HPLC purity is 99.5% but qNMR purity is 98.0% , the HPLC method is likely missing a non-UV active impurity (e.g., residual inorganic salts or saturated synthetic precursors). This necessitates a switch to an evaporative light scattering detector (ELSD) or Charged Aerosol Detector (CAD) for the HPLC method.[1]
References
-
BenchChem. (2025).[5][6] A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives. Retrieved from
-
Fofana, M., et al. (2023).[1][7] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Retrieved from
-
Perekhoda, L., et al. (2024).[1][8] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science. Retrieved from
-
Enovatia. (2018).[1] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from
-
MDPI. (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis of Carbohydrates (Analogous Methodology). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. cipac.org [cipac.org]
- 3. fda.gov [fda.gov]
- 4. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.uran.ua [journals.uran.ua]
confirming the absolute stereochemistry of 4-Benzylpyrrolidin-2-one
This guide outlines a multi-methodological framework for confirming the absolute stereochemistry of 4-Benzylpyrrolidin-2-one . Unlike simple polarimetry checks, confirming the absolute configuration of this gamma-lactam scaffold requires a convergence of crystallographic, chromatographic, and synthetic evidence due to the conformational flexibility of the pyrrolidinone ring.
A Publish Comparison Guide for Analytical & Synthetic Chemists
Part 1: Strategic Overview & Decision Logic
Determining the absolute configuration (
The following decision tree illustrates the optimal workflow based on sample state and resource availability:
Figure 1: Decision matrix for selecting the appropriate stereochemical confirmation method.
Part 2: Comparative Analysis of Methods
This section objectively compares the four primary methodologies for confirming the stereochemistry of this compound.
| Feature | Method A: X-Ray Crystallography | Method B: Vibrational Circular Dichroism (VCD) | Method C: Chiral Pool Synthesis | Method D:[1] Chiral HPLC |
| Primary Principle | Direct imaging of electron density (Anomalous Dispersion).[1] | Differential absorption of L/R circularly polarized IR light. | Chemical correlation to a known precursor (e.g., S-Pyroglutamic acid).[1][2][3] | Retention time comparison vs. known standard. |
| Absolute Proof? | Yes (Gold Standard). | Yes (If DFT match is high confidence).[1] | Yes (Assuming no racemization).[1] | No (Relative only; needs a standard). |
| Sample Req. | Single Crystal ( | High (Synthetic effort).[1] | ||
| Throughput | Low (Days to Weeks).[1] | Medium (Hours).[1] | Low (Weeks).[1] | High (Minutes).[1][4] |
| Cost | High (Instrument/Service).[1][5] | High (Instrument/Software). | Medium (Reagents/Time).[1][4][5][6][7][8][9][10] | Low (Routine). |
| Best For... | Final regulatory filing. | Oils/Liquids that won't crystallize.[1] | Creating the initial "Reference Standard." | QC and Batch Release. |
Part 3: Detailed Experimental Protocols
Method A: X-Ray Crystallography (The Absolute Truth)
Context: this compound is often an oil or low-melting solid.[1] Direct X-ray is difficult without a heavy atom to facilitate "anomalous scattering" or to induce crystallization. Protocol:
-
Derivatization: If the lactam is an oil, functionalize the lactam nitrogen with a heavy-atom containing group, such as p-bromobenzoyl chloride or p-toluenesulfonyl chloride.[1]
-
Reaction: Dissolve 50 mg substrate in THF, add 1.2 eq NaH (0°C), then 1.1 eq p-bromobenzoyl chloride.
-
-
Crystallization: Use the Vapor Diffusion method.
-
Dissolve the derivative in a minimal amount of "good" solvent (e.g., DCM or Acetone).
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing a "bad" solvent (e.g., Pentane or Hexane).[1]
-
Seal and leave undisturbed for 3-7 days.
-
-
Analysis: Collect data at 100 K. The Flack Parameter must be calculated. A value near 0.0 indicates correct absolute assignment; a value near 1.0 indicates inverted structure.[1]
Method B: Chiral HPLC (The Routine Verification)
Context: Once an authentic standard is established (via Method A or C), Chiral HPLC is the workhorse for purity and assignment.[1] Self-Validating System: You must demonstrate separation of the racemate before assigning the single enantiomer.
Recommended Conditions:
-
Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris-carbamates).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Benzyl ring).[1]
Protocol:
-
Racemate Injection: Inject a 50:50 mix of (
) and ( ) to establish the separation factor ( ).[1] Baseline resolution ( ) is required.[1] -
Sample Injection: Inject your specific sample.
-
Coinjection: Spike your sample with the known authentic standard (from Method C).[1] If the peak area increases without splitting or shouldering, identity is confirmed.
Method C: Asymmetric Synthesis Validation (The Chemical Proof)
Context: To prove stereochemistry without X-ray, you must synthesize the target from a "Chiral Pool" precursor of known configuration. Route: Synthesis from (S)-Pyroglutamic Acid (CAS: 98-79-3).[1]
Step-by-Step Logic:
-
Starting Material: (S)-Pyroglutamic acid is commercially available and optically pure.[1]
-
Functionalization: Protection of the lactam nitrogen (e.g., Boc-protection).[1]
-
C4-Alkylation: This is the critical step.[1] Direct alkylation of pyroglutamates typically occurs trans to the C5-carboxylate due to steric hindrance.[1]
-
Note: this compound lacks the C5-carboxylate.[1] A common strategy is to start with 4-benzylidene-pyrrolidine-2,3-dione derivatives and hydrogenate, but this yields racemates.[1]
-
Preferred Route: Use (S)-Aspartic Acid derivatives.[1] The stereocenter from Aspartic acid can be preserved or manipulated to become the C4 center of the pyrrolidone ring through cyclization protocols involving reductive amination or lactamization.
-
-
Comparison: Measure the specific rotation
of your synthesized standard.[1] If your unknown sample matches this value (sign and magnitude), the configuration is assigned.[1]
Part 4: Vibrational Circular Dichroism (VCD)
The Modern Alternative: For this compound, VCD offers a distinct advantage: it works directly on the neat liquid or solution without crystallization.[1]
-
Spectrum Acquisition: Measure IR and VCD spectra in
(approx 50 mg/mL). -
Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) for both (
) and ( ) conformers. -
Overlay: The experimental VCD spectrum will align with only one of the calculated spectra. The "robustness" is determined by the CompareOA score (or similar similarity metric). A score >80% confirms configuration.
References
-
X-Ray Crystallography of Pyrrolidinone Derivatives
-
Chiral HPLC Methodology
-
Chiral Pool Synthesis Strategy
-
VCD Protocol
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
